2-Chloroethyl linoleate is an ester formed from linoleic acid and 2-chloroethanol, characterized by the molecular formula . This compound is notable for its incorporation of a chloroethyl group, which imparts unique chemical properties and potential biological activities. As a fatty acid ester, it finds relevance in various fields, including organic chemistry, medicinal research, and industrial applications. Its structural features include a long hydrocarbon chain derived from linoleic acid, which is a polyunsaturated fatty acid known for its health benefits and roles in cellular functions .
Research indicates that 2-chloroethyl linoleate exhibits various biological activities. It has been explored for its potential therapeutic effects, including antiviral and anti-inflammatory properties. Studies have shown that it may influence cellular processes and contribute to metabolic pathways involving fatty acids. Additionally, its toxicity profile has been assessed in animal studies, revealing potential adverse effects when administered at high doses . The compound's interaction with biological membranes suggests that it may affect lipid metabolism and mitochondrial function .
The synthesis of 2-chloroethyl linoleate typically involves an esterification reaction between linoleic acid and 2-chloroethanol. The process often employs an acid catalyst, such as sulfuric acid, to facilitate the reaction. The general steps include:
In industrial settings, continuous processes may be employed to optimize yield and efficiency .
2-Chloroethyl linoleate has diverse applications across various fields:
Studies have examined the interactions of 2-chloroethyl linoleate with biological systems. Research indicates that it can form fatty acid conjugates in vivo, which may accumulate in body tissues over time. These conjugates could have implications for toxicity and metabolic effects, particularly concerning lipid metabolism and oxidative stress responses .
Several compounds share structural similarities with 2-chloroethyl linoleate but differ in specific functional groups or properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Linoleic Acid | Polyunsaturated fatty acid without chloroethyl group | Naturally occurring; essential fatty acid |
| 2-Chloroethanol | Simple alcohol with chloroethyl group | Used as a precursor; lacks fatty acid structure |
| Ethyl Linoleate | Ester of linoleic acid with ethanol | Similar structure but without chlorine atom |
| 2-Chloroethyl Palmitate | Ester formed from palmitic acid | Similar reactivity; different fatty acid backbone |
The uniqueness of 2-chloroethyl linoleate lies in its combination of both the linoleate moiety and the chloroethyl group, providing distinct chemical reactivity and potential biological activity not found in its analogs .
2-Chloroethyl linoleate, a chlorinated ester derivative of linoleic acid, has not been extensively documented in historical scientific literature. Its discovery is closely tied to advancements in esterification techniques developed during the 20th century, particularly in the context of modifying fatty acids for industrial and biochemical applications. Linoleic acid, its parent fatty acid, was first isolated from linseed oil in 1844 by F. Sacc, but the synthesis of its chloroethyl ester likely emerged later as part of efforts to explore functionalized lipid derivatives. The compound’s CAS registry entry (25525-76-2) was established in 2005, reflecting its recognition as a distinct chemical entity in modern databases.
2-Chloroethyl linoleate belongs to the class of fatty acid esters, specifically a chlorinated ester derived from linoleic acid (C₁₈H₃₂O₂) and 2-chloroethanol. Its systematic IUPAC name is 2-chloroethyl (9Z,12Z)-octadeca-9,12-dienoate, reflecting the cis (Z) configuration of the two double bonds in the linoleate moiety. The molecular formula is C₂₀H₃₅ClO₂, with a molecular weight of 342.9 g/mol.
The compound is cataloged across major chemical databases:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 25525-76-2 | CAS Common Chemistry |
| PubChem CID | 5365671 | PubChem |
| DSSTox Substance ID | DTXSID901009894 | EPA CompTox |
| UNII | B8XSI46QQG | FDA GSRS |
| Wikidata ID | Q27274516 | Wikidata |
Common synonyms include: